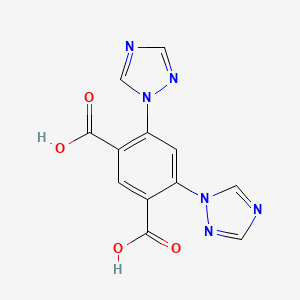
t-Boc-N-amido-PEG6-Tos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-N-amido-PEG6-Tos: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG6-Tos typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and PEGylation: Large quantities of the amino group are protected and PEGylated using automated reactors.
Purification: The intermediate products are purified using techniques such as column chromatography.
Final Tosylation: The final tosylation step is carried out in large reactors, followed by purification and quality control
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: t-Boc-N-amido-PEG6-Tos undergoes nucleophilic substitution reactions where the tosyl group is replaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents
Major Products:
Substitution Products: The major products are PEGylated compounds with various functional groups replacing the tosyl group.
Deprotected Amine: The deprotected amine is a key intermediate for further functionalization
Wissenschaftliche Forschungsanwendungen
Chemistry: t-Boc-N-amido-PEG6-Tos is widely used in the synthesis of PROTACs, which are valuable tools for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to create PROTACs that selectively degrade specific proteins, allowing researchers to study protein degradation pathways and cellular processes .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in the treatment of diseases caused by aberrant protein function, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of novel drug candidates that target specific proteins for degradation .
Wirkmechanismus
t-Boc-N-amido-PEG6-Tos functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
t-Boc-N-amido-PEG6-acid: Contains a terminal carboxylic acid and Boc-protected amino group, used for similar PEGylation purposes.
t-Boc-N-amido-PEG6-amine: A heterobifunctional PEG derivative used in the preparation of intramolecular linking agents.
Uniqueness: t-Boc-N-amido-PEG6-Tos is unique due to its tosyl group, which allows for selective nucleophilic substitution reactions, making it a versatile linker for the synthesis of various PROTACs .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO10S/c1-21-5-7-22(8-6-21)36(27,28)34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-25-23(26)35-24(2,3)4/h5-8H,9-20H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHWXQLQWBHGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227308.png)







![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)
![2-(5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8227372.png)



